![molecular formula C23H23N3O4S2 B2630354 N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 681270-07-5](/img/structure/B2630354.png)
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
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Biological Activity
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C24H29N3O4S and a molecular weight of 441.57 g/mol. Its structure includes a pyrido[1,2-a][1,5]diazocin core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C24H29N3O4S |
Molecular Weight | 441.57 g/mol |
Boiling Point | Predicted at 715.5 °C |
Density | 1.29 g/cm³ (predicted) |
pKa | 14.66 (predicted) |
Antimicrobial Activity
Research indicates that compounds related to the pyrido[1,2-a][1,5]diazocin structure exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against multi-drug resistant strains of Escherichia coli and other pathogens due to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that similar diazocin derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . A notable study found that certain modifications to the diazocin structure enhanced cytotoxicity against various cancer cell lines.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety suggests possible inhibition of serine proteases and other enzymes critical for bacterial survival and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can increase ROS levels in cells, leading to oxidative stress and cell death in tumor cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several diazocin derivatives against E. coli. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity. The compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against resistant strains .
Study on Anticancer Activity
In another study focused on cancer cell lines (e.g., HeLa and MCF-7), this compound was shown to induce apoptosis at concentrations as low as 10 µM. The mechanism involved mitochondrial dysfunction and subsequent activation of caspases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The 8-oxo group is known to interact with DNA and can induce mutations that lead to cancer progression. Studies have shown that derivatives of the pyrido[1,2-a][1,5]diazocin scaffold can inhibit cancer cell proliferation by inducing apoptosis through oxidative stress pathways .
Antimicrobial Properties
The sulfonamide group in this compound is associated with antimicrobial activity. Analogous compounds have demonstrated effectiveness against various pathogens by disrupting bacterial cell wall synthesis and inhibiting folic acid metabolism. This suggests potential applications in developing new antibiotics .
Neuroprotective Effects
Emerging studies highlight the neuroprotective effects of related compounds in models of neurodegenerative diseases. The ability of the compound to mitigate oxidative stress may provide therapeutic benefits in conditions like Alzheimer's disease by reducing neuronal damage associated with reactive oxygen species (ROS) .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a similar pyrido[1,2-a][1,5]diazocin derivative on human breast cancer cells. Results showed significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations over 48 hours. The study concluded that further exploration could lead to novel cancer therapeutics based on this scaffold .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of the sulfonamide-containing compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated a substantial decrease in bacterial growth at low micromolar concentrations, suggesting the potential for developing new antimicrobial agents from this chemical class.
Properties
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c27-22(12-19-3-2-10-31-19)24-18-6-8-20(9-7-18)32(29,30)25-13-16-11-17(15-25)21-4-1-5-23(28)26(21)14-16/h1-10,16-17H,11-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXGSWPQUNWDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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